Product packaging for N-cyclohexyl-4-nitroaniline(Cat. No.:CAS No. 13663-59-7)

N-cyclohexyl-4-nitroaniline

Cat. No.: B078713
CAS No.: 13663-59-7
M. Wt: 220.27 g/mol
InChI Key: DWNVLQGHNLUJTJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-nitroaniline is a high-purity chemical intermediate of significant interest in advanced organic synthesis and materials research. This compound features a distinctive molecular architecture, combining an electron-withdrawing nitro group on the aniline phenyl ring with the bulky, electron-donating cyclohexyl substituent on the nitrogen. This push-pull electronic configuration makes it a valuable precursor in the synthesis of more complex heterocyclic systems, dyes, and pigments, where it can influence chromophore properties and absorption characteristics. Its primary research applications include serving as a key building block for the development of liquid crystals, where the molecular shape and dipole moment contribute to mesophase stability, and in the fabrication of organic semiconductors and non-linear optical (NLO) materials. The nitro group provides a versatile handle for further functionalization, most notably through reduction to the corresponding N-cyclohexyl-p-phenylenediamine, a crucial intermediate for polymers and specialty chemicals. Researchers value this compound for its role in exploring structure-activity relationships, studying intramolecular charge transfer, and developing novel synthetic methodologies. It is supplied strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2 B078713 N-cyclohexyl-4-nitroaniline CAS No. 13663-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNVLQGHNLUJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396698
Record name N-cyclohexyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13663-59-7
Record name N-cyclohexyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Cyclohexyl 4 Nitroaniline and Its Derivatives

Direct Amination Approaches for N-Arylation of Cyclohexylamine (B46788)

Direct amination strategies represent a primary route for the synthesis of N-cyclohexyl-4-nitroaniline, involving the direct formation of a bond between the nitrogen of cyclohexylamine and an activated aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a well-established method for the synthesis of this compound. This reaction typically involves the displacement of a leaving group, such as a halogen, from an aromatic ring by a nucleophile, in this case, cyclohexylamine. The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), in a position para or ortho to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. nih.gov

The reaction of a 4-halonitrobenzene, such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene, with cyclohexylamine proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. nih.gov The rate of reaction is influenced by the nature of the leaving group, with fluoride (B91410) being a particularly good leaving group in SNAr reactions due to its high electronegativity which enhances the electrophilicity of the carbon atom to which it is attached. researchgate.net

A representative example is the synthesis of N-cyclohexyl-4-cyano-2-nitroaniline, a derivative of the target compound. In this synthesis, 3-chloro-2-nitrobenzonitrile (B1632440) is treated with cyclohexylamine in the presence of triethylamine (B128534) in dimethylformamide (DMF) at 80°C, affording the product in a 65% yield. prepchem.com This example illustrates the general conditions and principles applicable to the synthesis of this compound from similar nitroaromatic precursors.

Table 1: Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution
Nitroaromatic PrecursorAmineSolventBaseTemperature (°C)Yield (%)Reference
3-chloro-2-nitrobenzonitrileCyclohexylamineDMFTriethylamine8065 prepchem.com
1-fluoro-4-nitrobenzenePyrrolidineTHFNot specifiedNot specifiedNot specified researchgate.net

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This methodology is particularly useful for the synthesis of N-aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgmit.edu The reaction is catalyzed by a palladium complex, typically in the presence of a phosphine (B1218219) ligand and a base. libretexts.org

The synthesis of this compound via this method would involve the coupling of a 4-halonitrobenzene (e.g., 4-bromo-1-nitrobenzene) with cyclohexylamine. The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org

Recent advancements have even demonstrated the feasibility of Buchwald-Hartwig amination directly on nitroarenes, expanding the scope of this reaction. nih.gov The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org The reaction conditions are generally mild, and the methodology exhibits a broad substrate scope and functional group tolerance. libretexts.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination
Aryl HalideAminePalladium SourceLigandBaseSolventReference
Aryl BromidesN,N-diethylamino-tributyltinPdCl₂(P(o-Tolyl)₃)₂P(o-Tolyl)₃Not specifiedToluene libretexts.org
4-bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂tBuDavePhosNot specifiedNot specified researchgate.net

Reductive Transformation of Dinitroaniline Precursors

Another synthetic route to this compound involves the selective reduction of a dinitroaniline precursor. This approach is contingent on the ability to selectively reduce one nitro group in the presence of another.

The Zinin reduction is a classic method for the selective reduction of one nitro group in a polynitroaromatic compound to an amino group, typically using sodium sulfide (B99878) or ammonium (B1175870) sulfide as the reducing agent. wikipedia.orgsciencemadness.org The selectivity of the reduction is influenced by the electronic and steric environment of the nitro groups. stackexchange.com

For the synthesis of this compound, a suitable precursor would be N-cyclohexyl-2,4-dinitroaniline. nih.gov The selective reduction of the ortho-nitro group is often favored in dinitroanilines. stackexchange.com The reaction mechanism is thought to involve the nucleophilic attack of the sulfide ion on the nitro group. stackexchange.com The reaction is typically carried out in an aqueous or alcoholic medium.

The choice of reducing agent and reaction conditions is critical to prevent the over-reduction of both nitro groups. Other reagents that have been employed for the selective reduction of nitroarenes include tin(II) chloride and catalytic hydrogenation under controlled conditions.

Table 3: Reagents for Selective Reduction of Nitro Groups
Reducing AgentSubstrate ClassTypical ConditionsReference
Sodium Sulfide (Na₂S)PolynitroaromaticsAqueous or alcoholic solution wikipedia.orgstackexchange.com
Ammonium Sulfide ((NH₄)₂S)PolynitroaromaticsAqueous or alcoholic solution echemi.com
Tin(II) Chloride (SnCl₂)NitroarenesAcidic medium (e.g., HCl) researchgate.net
Catalytic Hydrogenation (e.g., H₂/Pd-C)NitroarenesControlled pressure and temperature researchgate.net

Multi-component Reactions Incorporating Cyclohexyl and Nitroaniline Moieties

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. researchgate.net This strategy is advantageous in terms of atom economy, reduced reaction times, and simplified purification procedures.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or an ammonium salt. wikipedia.orgorganic-chemistry.org The reaction leads to the formation of a dihydropyridine ring system. nih.gov

To synthesize a derivative of this compound using this methodology, one could envision a modification where a component bearing the this compound scaffold is incorporated. For instance, a β-ketoamide derived from 4-nitroaniline (B120555) could react with an aldehyde and another active methylene (B1212753) compound in the presence of a cyclohexyl-containing component, or cyclohexanecarboxaldehyde (B41370) could be used as the aldehyde component. While direct synthesis of this compound itself via a standard Hantzsch reaction is not straightforward, the reaction is a powerful tool for creating complex derivatives that incorporate the nitroaniline moiety. For example, a three-component reaction of p-nitroacetoacetanilide, an aromatic aldehyde, and aqueous ammonia can yield dihydropyridine derivatives. nih.gov

The versatility of MCRs allows for the incorporation of various structural motifs, and with careful design of the starting materials, it is plausible to construct molecules containing both the cyclohexyl and nitroaniline fragments.

Table 4: Components of the Hantzsch Dihydropyridine Synthesis
Component 1Component 2Component 3ProductReference
Aldehyde (e.g., Formaldehyde)β-Ketoester (e.g., Ethyl acetoacetate) (2 equiv.)Nitrogen Source (e.g., Ammonia)Dihydropyridine wikipedia.orgorganic-chemistry.org
Aromatic Aldehydep-NitroacetoacetanilideAqueous AmmoniaDihydropyridine derivative nih.gov

Isocyanate-Amine Condensation Reactions in Derivative Synthesis

The reaction between isocyanates and amines is a fundamental process for forming urea (B33335) derivatives. While direct literature on this compound participating in this reaction is sparse, the principles can be extrapolated from the known reactivity of related compounds. The synthesis of cyclohexyl isocyanate, a key potential reagent for creating derivatives, can be achieved by reacting cyclohexylamine with hydrochloric acid to form the amine salt, which is then treated with triphosgene. google.com

The condensation reaction itself involves the nucleophilic attack of an amine on the electrophilic carbon of the isocyanate group. The rate of this reaction is significantly influenced by steric hindrance. For instance, a substituent ortho to the isocyanate function hinders the reaction more effectively than a substituent ortho to the amine function. sci-hub.se This suggests that the reaction of 4-nitroaniline with cyclohexyl isocyanate would proceed more readily than the reaction of N-cyclohexyl-aniline with a nitrophenyl isocyanate. These reactions are crucial for producing various substituted ureas, which have applications as synthesis agents for pesticides and medications. google.com

Strategies for N-Alkylation and N-Substitution

N-alkylation and N-substitution are pivotal strategies for the synthesis of this compound and its derivatives. These methods primarily involve forming a carbon-nitrogen bond between a cyclohexyl moiety and a 4-nitroaniline core.

A primary industrial route to 4-nitroaniline involves the amination of 4-nitrochlorobenzene. wikipedia.org Following this, N-alkylation can be achieved. Reductive cyclization is a known reaction for N-cyclohexyl-o-nitroaniline, which can lead to ring expansion, forming hexahydroazepino-1',2'-1,2-benzimidazole. scispace.com

Formation of Amine Derivatives via Coupling Reactions

Palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for synthesizing aniline (B41778) derivatives. acs.org These reactions are instrumental in forming the this compound structure from precursors like 4-halonitrobenzene and cyclohexylamine. The versatility of these coupling reactions allows for the construction of complex molecular architectures and has been applied in the total synthesis of biologically active alkaloids. acs.org

Diazo-coupling reactions represent another class of coupling methods. Typically used for synthesizing azobenzene (B91143) derivatives, these reactions can sometimes result in the nucleophilic displacement of a nitro group, particularly when the starting amine has a chloro or methoxy (B1213986) group at the para position. researchgate.net

N-Alkylation Approaches for α,α-Diaminocarboxylic Ester Synthesis

While direct synthesis of α,α-diaminocarboxylic esters from this compound is not prominently documented, general methods for N-alkylation of amino acids are well-established and provide a framework. N-alkylation is a critical tool in peptide and peptidomimetic drug design. monash.edu One of the most widely applied methods for N-alkylation of N-acyl and N-carbamoyl amino acids involves the use of sodium hydride and methyl iodide. monash.edu Another approach utilizes sulfonamide protection, such as with o-nitrobenzenesulfonamide (o-NBS), which enhances the acidity of the NH group, permitting selective deprotonation and subsequent alkylation. monash.edu These methods could potentially be adapted for the elaboration of structures derived from this compound.

Comparative Analysis of Synthetic Routes for Related Compounds

Efficiency and Selectivity Considerations in Nitration and Substitution Reactions

The synthesis of this compound can be approached from two primary directions: the nitration of N-cyclohexylaniline or the N-alkylation of 4-nitroaniline. The choice of route depends on efficiency and selectivity.

Nitration of anilines requires protection of the amino group to prevent its protonation, which would direct the nitro group to the meta position. wikipedia.org For instance, protecting the amino group with an acetyl group allows for electrophilic aromatic substitution to install the nitro group primarily at the para position. wikipedia.org Various nitrocyclohexadienones have also been explored as nitrating agents that operate under mild conditions by using rearomatization as the driving force. capes.gov.br

Alternatively, starting with 4-nitroaniline and performing an N-alkylation with a cyclohexyl halide or equivalent electrophile is a common strategy. This avoids the issue of regioselectivity in the nitration step. Reductive cyclizations of N-allyl 2-nitroanilines, often mediated by reagents like triethyl phosphite, can produce saturated N-heterocycles in a one-step domino reaction. researchgate.net

Functionalization of Carbon Nanomaterials with Nitroaryl Diazonium Ions

Carbon nanomaterials, such as carbon nanotubes (CNTs), can be functionalized using nitroaryl diazonium ions derived from nitroanilines like 4-nitroaniline. kashanu.ac.irresearchgate.netresearchgate.net This process is a versatile strategy for modifying the surface properties of these materials and creating novel nanoenergetic materials. kashanu.ac.irsemanticscholar.org

The functionalization is typically achieved by generating the diazonium salt in situ from the corresponding nitroaniline (e.g., 4-nitroaniline) using a diazotizing agent like isoamyl nitrite (B80452) or sodium nitrite in an acidic medium. kashanu.ac.irresearchgate.net The mechanism involves the transfer of an electron from the carbon nanotube to the diazonium ion, which then forms a reactive aryl radical that covalently bonds to the nanotube's surface. researchgate.net

This covalent attachment of nitroaryl groups alters the properties of the nanomaterials. Studies have shown that functionalization of single-walled carbon nanotubes (SWCNTs) with nitroaryl diazonium ions can improve the crystallinity of the starting material, whereas the crystallinity of multi-walled carbon nanotubes (MWCNTs) tends to decrease. kashanu.ac.ir The process can be controlled by adjusting reaction conditions such as temperature and time, and can be assisted by microwave irradiation. kashanu.ac.ir The resulting functionalized materials exhibit modified electronic properties and can show different growth mechanisms, such as dendritic growth for 4-nitro phenyl diazonium (4-NBD) versus layer-by-layer growth for other derivatives. nih.gov

In-situ Generation of Nitroaryl Diazonium Ions

The in-situ generation of nitroaryl diazonium ions is a pivotal step in the synthesis and functionalization pathways involving nitroaniline derivatives. This method is preferred as it circumvents the isolation of often unstable diazonium salts. The process typically involves the reaction of a primary aromatic amine, in this case, a derivative of 4-nitroaniline, with a diazotizing agent in an appropriate solvent.

A common method for the in-situ formation of nitroaryl diazonium ions is the reaction of the corresponding nitroaniline with an organic nitrite, such as isoamyl nitrite. kashanu.ac.ir The proposed mechanism for this transformation involves the formation of an aryl diazohydroxide intermediate. This intermediate can then convert into the corresponding diazonium ion, which is a highly reactive species. kashanu.ac.ir

The general reaction can be summarized as follows:

Starting Material: A substituted 4-nitroaniline (e.g., this compound).

Diazotizing Agent: Isoamyl nitrite is frequently used.

Solvent: The reaction can be carried out in solvents like dimethylformamide (DMF) or even under solvent-free conditions. kashanu.ac.ir

The resulting in-situ generated nitroaryl diazonium ion is not isolated but is immediately used in the subsequent reaction step, such as the functionalization of carbon nanotubes.

Attachment Strategies for Carbon Nanotubes (CNTs)

The covalent functionalization of carbon nanotubes with derivatives of this compound enhances their properties and processability for various applications. The in-situ generated nitroaryl diazonium ions are key reagents in one of the most effective methods for CNT functionalization. researchgate.net

The attachment process is generally understood to proceed through a radical mechanism. The diazonium ion, generated in-situ, can be reduced to form an aryl radical. This highly reactive radical then attacks the surface of the carbon nanotube, forming a stable covalent bond. acs.org This process disrupts the sp² hybridization of the carbon atoms in the CNT lattice at the point of attachment, which can be observed through techniques like Raman spectroscopy. rsc.org

Key aspects of this attachment strategy include:

Reaction Conditions: The functionalization can be performed under thermal conditions or accelerated using microwave irradiation. Microwave-assisted methods have been shown to be more rapid and efficient, significantly reducing the reaction time from hours to minutes. kashanu.ac.ir

Control of Functionalization: The degree of functionalization can be influenced by reaction parameters such as temperature, reaction time, and the concentration of the diazonium salt.

Mechanism: The coupling of diazonium ions to single-walled carbon nanotubes is believed to occur via a free-radical chain reaction. nih.gov Metallic nanotubes have been observed to play a catalytic role in the functionalization process. nih.gov

The successful covalent attachment of the nitroaryl groups to the CNTs has been confirmed by various characterization techniques, including X-ray photoelectron spectroscopy (XPS), which can detect the presence of nitrogen and oxygen from the nitro group on the CNT surface. acs.org

Based on a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic and diffraction-based characterization data specifically for the compound this compound is not sufficiently available to construct the detailed article as requested. Research findings and data for techniques such as FTIR, Raman, ¹H NMR, ¹³C NMR, and Mass Spectrometry for this specific compound are not present in the public domain accessible through the performed searches.

The vast majority of available spectroscopic information pertains to the parent compound, 4-nitroaniline, or other derivatives, which falls outside the strict scope of the requested article. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this compound.

Spectroscopic and Diffraction Based Characterization in N Cyclohexyl 4 Nitroaniline Research

Electronic Spectroscopy and Optical Characterization

Electronic spectroscopy provides critical insights into the electronic transitions and optical behavior of N-cyclohexyl-4-nitroaniline.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of the 4-nitroaniline (B120555) (p-nitroaniline) chromophore, which forms the core of this compound, has been a subject of extensive study. The spectrum is characterized by intramolecular charge-transfer (ICT) effects. The prototypical D-π-A (donor-π-acceptor) structure, with the amino group (-NH) as the donor and the nitro group (-NO2) as the acceptor linked by a phenyl ring, governs its optical properties.

In various solvents, the absorption spectrum of p-nitroaniline shows a dependence on the polarity of the solvent, a phenomenon known as solvatochromism. The primary absorption band, resulting from a HOMO→LUMO π→π* transition, exhibits a redshift (a shift to longer wavelengths) as the solvent polarity increases. chemrxiv.org For instance, the redshift for p-nitroaniline is approximately 0.32 eV in a nonpolar solvent like cyclohexane (B81311) and increases to 0.84 eV in a highly polar solvent like water. chemrxiv.org This charge transfer is directed from the amino group and the benzene (B151609) ring towards the nitro group. chemrxiv.org

Studies on 4-nitroaniline have reported maximum absorption wavelengths (λmax) in different environments. In 95% ethanol, a λmax of 374 nm is observed. nih.gov Gas-phase spectra show a peak at 292 nm. ulisboa.pt The kinetics of reactions involving 4-nitroaniline can be monitored by recording the absorbance at its characteristic wavelength, which is around 380 nm. taylorandfrancis.com

Table 1: UV-Vis Absorption Data for the 4-Nitroaniline Chromophore

Solvent/Phase Maximum Absorption (λmax) Reference
95% Ethanol 374 nm nih.gov
Gas Phase 292 nm ulisboa.pt
Water ~380 nm taylorandfrancis.comresearchgate.net

Note: The data in this table pertains to the 4-nitroaniline chromophore, the core structure of this compound.

Fluorescence Performance Analysis of Related Chromophores

The nitro group is well-known for its fluorescence quenching properties, which often complicates the study of fluorescence in molecules like this compound. researchgate.net However, a systematic review of chromophores containing nitro substituents reveals that some do exhibit fluorescence. researchgate.net

The study of fluorescence in nitroanilines shows that they are generally weak emitters. The quenching effect is attributed to the strong electron-withdrawing nature of the nitro group, which facilitates non-radiative decay pathways. researchgate.net For 4-nitroaniline, the fluorescence is significantly quenched compared to aniline (B41778) or nitrobenzene (B124822) alone. researchgate.net Despite this, the detection of p-nitroaniline via fluorescence is utilized in biochemical assays, where its production from a substrate can be monitored. bio.net The literature suggests various excitation wavelengths for detecting p-nitroaniline, including 340 nm, 355 nm, and 405 nm, indicating that the optimal conditions can be system-dependent. bio.net The quenching of pyrene (B120774) fluorescence by various nitroanilines, including 4-nitroaniline, has been studied to understand their electronic interactions. ebi.ac.uk

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is an indispensable tool for determining the precise three-dimensional atomic arrangement in the solid state, providing definitive structural information.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Elucidation

While specific single-crystal X-ray diffraction data for this compound is not detailed in the available literature, extensive studies on the parent compound, 4-nitroaniline (4NA), provide a clear example of how this technique is applied to elucidate the molecular and crystal structures of this family of compounds.

Powder X-ray Diffraction (XRD) for Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to characterize crystalline materials. It is particularly useful for confirming the phase purity of a synthesized compound and identifying its crystal system. The PXRD pattern is a fingerprint of the crystalline solid.

For related organic materials, such as 4-methoxy-2-nitroaniline (B140478) and 2-methoxy-4-nitroaniline, PXRD patterns show sharp, well-defined peaks, which indicate the good crystalline nature of the samples. researchgate.netresearchgate.net These patterns are compared with data from single-crystal studies or standard databases (like the JCPDS file) to confirm the material's identity and structure. sphinxsai.com The analysis of PXRD data for 4-chloro-2-nitroaniline (B28928) confirmed its crystallinity and helped determine its lattice parameters. sphinxsai.com This technique is essential for routine characterization of bulk crystalline material derived from synthesis.

Determination of Unit Cell Parameters

The unit cell is the basic building block of a crystal, and its dimensions (lattice parameters a, b, c, and angles α, β, γ) are determined with high precision from single-crystal X-ray diffraction data.

For the related compound 4-nitroaniline, SC-XRD analysis has established its unit cell parameters. The crystal belongs to the monoclinic system, with a P21/n space group. researchgate.net The determined parameters provide fundamental information about the crystal lattice's size and shape.

Table 2: Representative Unit Cell Parameters for 4-Nitroaniline

Parameter Value Reference
Crystal System Monoclinic jchps.comresearchgate.net
Space Group P21/n researchgate.net
a 12.336 Å researchgate.net
b 6.07 Å researchgate.net
c 8.592 Å researchgate.net
α 90° jchps.com
β 91.45° researchgate.net

Note: This data is for the related compound 4-nitroaniline and serves as an example of crystallographic parameters for this class of molecules.

Table of Mentioned Compounds

Compound Name
This compound
4-nitroaniline (p-nitroaniline)
Aniline
Nitrobenzene
Pyrene
N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide
4-methoxy-2-nitroaniline
2-methoxy-4-nitroaniline

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in understanding the thermal stability and phase behavior of this compound. These methods measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TG-DTG)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The derivative of the mass change with respect to temperature (DTG) provides the rate of mass loss, highlighting the temperatures at which the most significant thermal events occur.

Differential Scanning Calorimetry (DSC) in Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and enthalpies, such as melting, crystallization, and glass transitions.

Specific experimental DSC data for this compound is not prominently available in the current body of scientific literature. However, studies on analogous compounds, such as N,N-dimethyl-4-nitroaniline, have utilized DSC to determine the temperature and enthalpy of fusion. Such studies are crucial for understanding the phase behavior and purity of the compound. For example, in the study of nitinol, a shape-memory alloy, DSC is used to study the solid-solid phase transition, revealing its reversible and hysteretic nature.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic compounds like this compound, this typically involves the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

While specific experimental results from published research for this compound are not available, the theoretical elemental composition can be calculated from its molecular formula, C₁₂H₁₆N₂O₂.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0112144.1265.43
HydrogenH1.011616.167.34
NitrogenN14.01228.0212.73
OxygenO16.00232.0014.53
Total 220.30 100.00

Morphological Characterization Techniques for Functionalized Materials

The morphological characterization of materials functionalized with this compound is essential for understanding their surface topography and elemental distribution, which in turn dictates their physical and chemical properties.

Field Emission Scanning Electron Microscopy (FE-SEM)

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample. It provides detailed information about the surface morphology, including texture, particle size, and shape.

There are no specific FE-SEM images of this compound or its functionalized materials available in the reviewed literature. However, FE-SEM is widely used to characterize materials with similar functional groups. For instance, in the study of other organic materials, FE-SEM has been used to visualize the surface of nanocomposite films, revealing information about the dispersion of nanoparticles within a polymer matrix.

Energy Dispersive X-ray (EDX) and Elemental Mapping

Energy Dispersive X-ray (EDX) spectroscopy is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with SEM, allowing for the qualitative and quantitative determination of elements present in a specific area of the sample. Elemental mapping provides a visual representation of the distribution of different elements on the sample's surface.

Specific EDX and elemental mapping data for this compound-functionalized materials are not found in the available literature. In the broader context of materials science, EDX is a standard method to confirm the presence and distribution of elements in functionalized materials. For example, in the characterization of modified nanoparticles, EDX mapping can confirm the successful grafting of organic molecules onto the nanoparticle surface by showing the spatial correlation of elements from both the nanoparticle and the organic molecule.

Computational Chemistry and Theoretical Modeling of N Cyclohexyl 4 Nitroaniline Systems

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for the theoretical examination of molecular systems like N-cyclohexyl-4-nitroaniline. These methods, rooted in the principles of quantum mechanics, allow for the prediction of various chemical and physical properties, offering a microscopic perspective on the molecule's characteristics.

Density Functional Theory (DFT) is a widely employed computational method for studying the electronic structure of many-body systems. Its application to N-substituted 4-nitroaniline (B120555) derivatives has proven effective in predicting their molecular properties. indexcopernicus.comresearchgate.net The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data.

Table 1: Predicted Geometrical Parameters for N-substituted 4-Nitroanilines

Parameter 4-nitroaniline N-methyl-4-nitroaniline N-ethyl-4-nitroaniline
C-N (amino) bond length (Å) 1.384 1.392 1.395
C-N (nitro) bond length (Å) 1.472 1.470 1.469
Amino group pyramidalization Non-planar Increased non-planarity Increased non-planarity

Note: This table is illustrative and based on general findings for N-alkyl-4-nitroanilines. Specific values for this compound would require dedicated calculations.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum. These calculations also predict the infrared and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. The assignment of these calculated frequencies to experimentally observed spectral bands provides a detailed understanding of the molecule's vibrational dynamics. For substituted nitroanilines, characteristic vibrational modes include the symmetric and asymmetric stretching of the nitro (NO2) group and the stretching of the amino (N-H) and cyclohexyl (C-H) groups.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. The selection of an appropriate basis set is crucial in both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build molecular orbitals. The 6-31G* basis set, for instance, provides a good balance between accuracy and computational cost for molecules of this size. indexcopernicus.comresearchgate.net Larger basis sets can be employed for more precise calculations, though at a higher computational expense.

Density Functional Theory (DFT) Applications

Molecular Orbital Analysis

Molecular orbital analysis provides valuable information about the electronic properties and reactivity of a molecule. By examining the distribution and energies of the molecular orbitals, one can predict the sites of electrophilic and nucleophilic attack, as well as the electronic transition properties of the molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is associated with its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. indexcopernicus.comresearchgate.net In N-substituted 4-nitroaniline derivatives, the introduction of alkyl groups at the amino nitrogen has been shown to affect the energies of the frontier orbitals and, consequently, the HOMO-LUMO gap. indexcopernicus.comresearchgate.net It is generally observed that such substitutions can lead to a decrease in the energy gap, suggesting an increase in the molecule's reactivity. indexcopernicus.comresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for N-substituted 4-Nitroanilines

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
4-nitroaniline -6.54 -1.98 4.56
N-methyl-4-nitroaniline -6.32 -1.85 4.47
N-ethyl-4-nitroaniline -6.28 -1.81 4.47

Note: This table is illustrative and based on general findings for N-alkyl-4-nitroanilines. Specific values for this compound would require dedicated calculations.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer Characterization

Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study charge transfer interactions and delocalization of electron density within a molecule. wikipedia.org This analysis transforms the complex, delocalized molecular orbitals (MOs) into localized orbitals that align with the familiar concepts of core, lone pair, and bonding/antibonding orbitals, representing a natural Lewis structure. wikipedia.orgwisc.edu

For this compound, an NBO analysis would focus on the interactions between electron-donating and electron-accepting groups. The key interaction involves the delocalization of electron density from the nitrogen lone pair of the cyclohexylamino group (the donor) and the π-orbitals of the phenyl ring towards the antibonding orbitals of the electron-withdrawing nitro group (the acceptor).

The analysis quantifies these interactions through second-order perturbation theory, calculating the stabilization energy, E(2), associated with each donor-acceptor interaction. wisc.edu A significant E(2) value for the interaction between the nitrogen lone pair (n) and the π* antibonding orbitals of the nitro-substituted ring indicates a strong intramolecular charge transfer (ICT).

Expected NBO Analysis Findings for this compound:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
Lone Pair (LP) of Amino Nπ* of Benzene (B151609) RingValue not availablen → π
π of Benzene Ringπ of Nitro GroupValue not availableπ → π
Lone Pair (LP) of Nitro Oσ of N-C bondValue not availablen → σ*

Note: Specific stabilization energy values for this compound are not available in the surveyed literature. The table represents the types of key interactions that would be quantified.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing a guide to its reactive behavior. The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface. These regions are color-coded: red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate or near-zero potential.

In this compound, the MEP map is expected to show a distinct polarization. The most negative potential (red) would be localized around the oxygen atoms of the nitro group, highlighting them as the primary sites for electrophilic interactions. thaiscience.info Conversely, the hydrogen atoms of the amino group and the cyclohexyl ring would likely exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The aromatic ring would display a more complex potential distribution, influenced by both the electron-donating amino group and the electron-withdrawing nitro group.

Electronic Properties and Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in conceptual Density Functional Theory (DFT) for predicting the chemical reactivity and stability of a molecule.

Energy Gap Calculations and Significance

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. schrodinger.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. schrodinger.com For this compound, the presence of both a strong electron-donating group (cyclohexylamino) and a strong electron-withdrawing group (nitro) is expected to significantly lower the LUMO energy and raise the HOMO energy, resulting in a relatively small energy gap. This small gap facilitates intramolecular charge transfer and is indicative of a chemically reactive species. researchgate.net

Ionization Potential and Electron Affinity Derivations

Within the framework of Koopman's theorem, the energies of the frontier molecular orbitals can be used to approximate the ionization potential (I) and electron affinity (A):

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Ionization potential is the energy required to remove an electron from the molecule, while electron affinity is the energy released when an electron is added. materialsciencejournal.org A lower ionization potential indicates a better electron-donating ability, whereas a higher electron affinity suggests a better electron-accepting capacity.

Global Hardness, Chemical Potential, and Electrophilicity Index

From the ionization potential and electron affinity, several global reactivity descriptors can be calculated: dergipark.org.tr

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2. ijsr.net

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are generally "harder." nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, measuring the stabilization in energy when the system is saturated with electrons from the environment. ijsr.netbohrium.com It is defined as ω = μ² / 2η. nih.gov A high electrophilicity index points to a good electrophile. dergipark.org.tr

Calculated Reactivity Descriptors for this compound:

ParameterFormulaSignificanceCalculated Value
HOMO Energy-Electron-donating abilityValue not available
LUMO Energy-Electron-accepting abilityValue not available
Energy Gap (ΔE)ELUMO – EHOMOReactivity & StabilityValue not available
Ionization Potential (I)-EHOMOEnergy to remove an electronValue not available
Electron Affinity (A)-ELUMOEnergy released adding an electronValue not available
Chemical Potential (μ)-(I + A) / 2Electron escaping tendencyValue not available
Global Hardness (η)(I - A) / 2Resistance to charge transferValue not available
Electrophilicity Index (ω)μ² / 2ηElectron-accepting powerValue not available

Note: Specific quantitative values for this compound are not available in the surveyed literature.

Intramolecular Charge Transfer Characteristics

This compound is a classic example of a "push-pull" system, where an electron-donor group (-NH-cyclohexyl) and an electron-acceptor group (-NO₂) are connected by a π-conjugated system (the phenyl ring). chemrxiv.org This architecture facilitates intramolecular charge transfer (ICT) upon electronic excitation. nih.gov

The HOMO is typically localized on the electron-rich part of the molecule (the amino group and the phenyl ring), while the LUMO is concentrated on the electron-deficient part (the nitro group and the phenyl ring). thaiscience.info The electronic transition from the HOMO to the LUMO (a π → π* transition) effectively moves electron density from the donor end to the acceptor end of the molecule. nih.gov This ICT process is fundamental to the molecule's optical and electronic properties. The extent of charge transfer can be influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated excited state. nih.gov

Conformational Analysis and Steric Effects

Detailed computational analyses of the conformational landscape of this compound are not present in the available literature. Such studies would typically involve calculating the potential energy surface to identify stable conformers, transition states, and rotational barriers, particularly concerning the orientation of the cyclohexyl group relative to the nitroaniline moiety and quantifying the resulting steric effects. This information is currently unavailable.

Thermochemical Parameters and Stability Predictions

There are no published reports containing theoretically calculated thermochemical parameters for this compound. Essential data such as the standard enthalpy of formation, entropy, and Gibbs free energy of formation, which are used to predict the molecule's thermodynamic stability, have not been computationally determined in the reviewed literature.

Theoretical Prediction of Optical Properties and Hyperpolarizabilities

The nonlinear optical (NLO) properties of this compound have not been theoretically investigated in accessible research. Key parameters, including molecular polarizability (α) and the first-order hyperpolarizability (β), which indicate a molecule's potential for NLO applications, remain uncalculated for this specific compound.

Advanced Material Science Applications and Functionalization Pathways

Organic Semiconductor Development and Electronic Property Modulation

Organic semiconductors are the foundation of a new generation of electronic devices that are lightweight, flexible, and can be manufactured through low-cost solution-based processes. The performance of these devices is intrinsically linked to the electronic properties of the organic materials used, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap.

The introduction of electron-donating and electron-withdrawing groups onto a conjugated system is a common strategy for tuning these electronic properties. In N-cyclohexyl-4-nitroaniline, the cyclohexylamino group acts as an electron donor, while the nitro group is a potent electron acceptor. This "push-pull" configuration leads to a smaller HOMO-LUMO gap compared to the parent aniline (B41778) or benzene (B151609) molecules, which is a desirable characteristic for organic semiconductors as it facilitates electron excitation.

Table 1: Calculated Electronic Properties of p-Nitroaniline

Computational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
B3LYP/6-311++G(d,p)-6.78-2.544.24

Note: Data is for the parent compound p-nitroaniline, as specific experimental or computational data for this compound is not available in the cited literature. researchgate.net

The modulation of these electronic properties is crucial for the development of both p-type (hole-transporting) and n-type (electron-transporting) organic semiconductors. While many organic semiconductors are p-type, the development of stable and efficient n-type materials remains a challenge. The presence of the electron-withdrawing nitro group in this compound suggests potential for n-type behavior, although further experimental validation is required.

Non-linear Optical (NLO) Materials Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for a wide range of photonic applications, including frequency conversion, optical switching, and data storage. The NLO response of a material is governed by its hyperpolarizabilities at the molecular level. Organic molecules with a strong intramolecular charge transfer character, such as this compound, are promising candidates for NLO materials.

The first-order hyperpolarizability (β) is a measure of a molecule's ability to induce second-order NLO effects, such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. A large β value is a primary requirement for efficient SHG.

Theoretical studies on p-nitroaniline have shown that it possesses a significant first-order hyperpolarizability due to its push-pull electronic structure. jchps.com Computational investigations on N-alkyl derivatives of p-nitroaniline have suggested that the substitution of alkyl groups on the amino nitrogen can further enhance the β value. semanticscholar.org This enhancement is attributed to the increased electron-donating ability of the amino group upon alkylation. While direct experimental measurements for this compound are scarce, it is reasonable to infer that the cyclohexyl group would contribute to an enhanced first-order hyperpolarizability compared to the parent p-nitroaniline.

Table 2: Calculated First-Order Hyperpolarizability of p-Nitroaniline and a Derivative

CompoundComputational MethodFirst-Order Hyperpolarizability (β) (esu)
p-NitroanilineB3LYP/6-311G* (in vacuum)9.2 x 10⁻³⁰
N,N-dimethyl-4-nitroanilineB3LYP/6-311G* (in vacuum)14.5 x 10⁻³⁰

Note: Data is for p-nitroaniline and its N,N-dimethyl derivative to illustrate the effect of N-alkylation. Specific data for this compound is not available in the cited literature. semanticscholar.org

The second-order molecular hyperpolarizability (γ), also known as the third-order hyperpolarizability, governs third-order NLO phenomena such as third-harmonic generation and the optical Kerr effect. Materials with large γ values are sought after for applications in all-optical switching and optical limiting.

Quantum chemical investigations into the second hyperpolarizability of p-nitroaniline have been a subject of considerable research. wikipedia.org These studies have highlighted the challenges in accurately computing γ values and the significant role of electron correlation. While experimental data for this compound is not available, theoretical studies on similar molecules suggest that the π-conjugated system and the strength of the donor and acceptor groups are key factors in determining the magnitude of γ. It is anticipated that the electronic modifications induced by the cyclohexyl group could influence the second-order hyperpolarizability.

The macroscopic third-order nonlinear optical susceptibility (χ⁽³⁾) of a material is related to the molecular second hyperpolarizability (γ) of its constituent molecules and their arrangement in the bulk material. For practical applications, these materials are often processed into thin films. The measurement of χ⁽³⁾ in thin films is crucial for device fabrication.

While there are no specific reports on the measurement of the third-order nonlinear optical susceptibility of this compound thin films, studies on related nitroaniline derivatives provide a basis for understanding their potential. The Z-scan technique is a common method used to measure the magnitude and sign of the real and imaginary parts of χ⁽³⁾. Research on thin films of other organic NLO materials has demonstrated that processing conditions and molecular orientation can significantly impact the observed nonlinear susceptibility.

The promising NLO properties of 4-nitroaniline (B120555) and its derivatives make them attractive for various applications in photonics. jchps.com These applications leverage the ability of these materials to manipulate light. For instance, their high first-order hyperpolarizability can be utilized in electro-optic modulators, where an electric field is used to control the properties of light, and in frequency doubling of lasers. The third-order nonlinearity could be exploited in optical switching devices, where one light beam is used to control another, and in optical power limiting, which is important for protecting sensitive optical sensors. Although specific photonic devices based on this compound have not been demonstrated, the foundational properties of the 4-nitroaniline family of compounds suggest its potential in this area.

Organic Photovoltaic Device Integration

Organic photovoltaic (OPV) devices, or organic solar cells, offer the potential for low-cost, flexible, and large-area solar energy conversion. The active layer in these devices typically consists of a blend of an electron-donating (donor) and an electron-accepting (acceptor) organic semiconductor. The efficiency of an OPV device is dependent on several factors, including the absorption of sunlight, the generation of excitons (bound electron-hole pairs), the dissociation of excitons into free charge carriers at the donor-acceptor interface, and the transport of these carriers to the respective electrodes.

The electronic properties of the donor and acceptor materials, particularly the alignment of their HOMO and LUMO levels, are critical for efficient charge separation. The HOMO of the donor should be higher than that of the acceptor, and the LUMO of the acceptor should be lower than that of the donor.

While there is no specific research on the integration of this compound into organic photovoltaic devices, its electronic structure suggests it could potentially function as either a donor or an acceptor component, depending on the material it is paired with. The electron-rich cyclohexylamino moiety could facilitate hole transport (p-type behavior), while the electron-deficient nitrobenzene (B124822) core could support electron transport (n-type behavior). However, without experimental data on its charge carrier mobility and its performance in a device architecture, its suitability for OPV applications remains speculative. The development of novel donor and acceptor materials is a key area of research in the OPV field, and compounds like this compound could be interesting candidates for future investigation. mdpi.commdpi.com

Strategies for Improved Charge Transport and Efficiency

Research into the specific strategies for improving charge transport and efficiency in this compound is an area that appears to be underexplored in publicly available scientific literature. While the parent compound, 4-nitroaniline, and its derivatives are known for their nonlinear optical (NLO) properties, which are related to intramolecular charge transfer, specific studies detailing methods to enhance these properties in this compound are not readily found. researchgate.netinoe.roresearchgate.net Theoretical studies on similar molecules often focus on the effects of different substituent groups on the electronic and optical properties. researchgate.net However, without dedicated research on this compound, strategies for improving its charge transport characteristics remain speculative.

Chemical Sensing Technologies

Currently, there is a lack of specific research on the application of this compound in chemical sensing technologies. Scientific literature does not provide details on the utilization of this compound as a sensing material or as a component in the fabrication of chemical sensors.

Carbon Nanomaterial Composites and Functionalization

The functionalization of carbon nanomaterials with organic molecules is a significant area of research for creating advanced composites with tailored properties. mdpi.combeilstein-journals.org However, specific studies detailing the use of this compound in this context are not present in the available literature.

Impact on Crystallinity and Morphology of Carbon Nanotubes (CNTs)

There is no available research data on the specific impact of this compound on the crystallinity and morphology of carbon nanotubes.

Development of N-Doped Graphenelike Structures for Energy Storage and Catalysis

There are no available studies on the use of this compound as a precursor or agent for the development of N-doped graphenelike structures for applications in energy storage and catalysis.

Applications in Carbon Dioxide (CO2) Capture

No specific research has been published on the application of this compound in carbon dioxide capture technologies. While amine-containing compounds are a general class of materials investigated for CO2 capture, data for this particular compound is not available. mdpi.com

Polymer Science Applications

Synthesis of Fluorescent Polyurethane Systems

No research studies were identified that describe the synthesis of fluorescent polyurethane systems utilizing this compound as a component. The scientific literature on fluorescent polyurethanes details the use of other chromophores and fluorophores to impart fluorescence, but this compound is not mentioned in this context.

Enhancement of Thermomechanical Properties in Nanocomposites

There is no available data or research indicating that this compound has been used to enhance the thermomechanical properties of nanocomposites. Studies on improving these properties in polymer nanocomposites focus on the incorporation of various nanofillers, such as clays, carbon nanotubes, and metallic oxides, without mentioning the use of this compound as an additive or surface modifier.

In-Depth Analysis of Supramolecular Chemistry and Intermolecular Interactions in this compound

Supramolecular Chemistry and Intermolecular Interactions

The molecular structure of N-cyclohexyl-4-nitroaniline, featuring a hydrogen bond donor (the secondary amine N-H group), multiple hydrogen bond acceptors (the oxygen atoms of the nitro group and the nitrogen of the amine), a bulky, flexible cyclohexyl group, and an electron-deficient nitro-aromatic system, suggests a rich potential for forming complex supramolecular architectures. These interactions are critical in determining the compound's crystal packing, physical properties, and potential for co-crystallization.

Hydrogen bonds are expected to be the dominant interactions in the crystal structure of pure this compound. The interplay between the N-H donor and the nitro group acceptors likely directs the primary assembly of the molecules.

In analogues like 4-nitroaniline (B120555), molecules are known to form extended networks through N-H···O hydrogen bonds, where the amino group of one molecule interacts with the nitro group of a neighboring molecule. For this compound, a similar primary interaction is anticipated. The secondary amine's N-H group would act as a hydrogen bond donor to one of the oxygen atoms of the nitro group on an adjacent molecule. This interaction would likely lead to the formation of one-dimensional chains or tapes. However, unlike primary anilines which have two N-H donors, this compound has only one, which limits the dimensionality of the hydrogen-bonding network that can be formed exclusively through this interaction. The bulky cyclohexyl group would also introduce significant steric hindrance, influencing the geometry and packing of these chains.

Interaction Type Potential Donor Potential Acceptor Anticipated Motif
Strong Hydrogen BondAmine (N-H)Nitro (O=N)Chains or Dimers
Interaction Type Potential C-H Donors Potential Acceptor Role in Crystal Packing
Weak Hydrogen BondCyclohexyl C-H, Aromatic C-HNitro (O=N)Cross-linking of chains, stabilization of 3D structure

Self-assembly in the crystal structure could also be influenced by C-H···π interactions. In this scenario, the C-H bonds of the cyclohexyl group from one molecule would interact with the electron-deficient π-system of the nitroaromatic ring of a neighboring molecule. This type of "edge-to-face" interaction is common in stabilizing the packing of aromatic molecules with aliphatic substituents. Given the electron-withdrawing nature of the nitro group, the aromatic ring is π-deficient, making it a suitable acceptor for C-H···π interactions. These forces, though weak, would contribute to a compact and stable solid-state structure by efficiently filling space.

Halogen bonding is a highly directional, non-covalent interaction that could be exploited to form co-crystals of this compound with suitable halogen bond donors, such as iodinated perfluoroarenes. The nitro group's oxygen atoms and, to a lesser extent, the amine nitrogen are potential halogen bond acceptor sites.

In co-crystallization experiments with strong halogen bond donors like 1,4-diiodotetrafluorobenzene, the formation of a C-I···N halogen bond is a possibility. Studies on related aromatic amines have shown that the amino nitrogen can act as a halogen bond acceptor. However, the Lewis basicity of the nitrogen in this compound is reduced by conjugation with the electron-withdrawing nitro-phenyl ring. Furthermore, the nitrogen atom is sterically hindered by the adjacent cyclohexyl and aromatic groups. Therefore, the formation of C-I···N bonds might be less favorable compared to interactions with the more accessible and electronegative oxygen atoms of the nitro group.

The oxygen atoms of the nitro group are excellent halogen bond acceptors due to their high electronegativity and accessibility. In co-crystals with donors such as 1,4-diiodotetrafluorobenzene, strong and highly directional C-I···O halogen bonds would be expected to form. Research on 4-nitroaniline itself has confirmed that the nitro oxygen is a better halogen-bond acceptor than the amino nitrogen. This preference would likely hold for the N-cyclohexyl derivative. These C-I···O interactions could be used as a reliable tool in crystal engineering to assemble this compound into predictable supramolecular architectures, such as linear chains or more complex networks, by linking the halogen bond donor and acceptor molecules in a well-defined manner.

Interaction Type Halogen Donor (Example) Potential Acceptor Site Predicted Interaction Strength
Halogen Bond1,4-Diiodotetrafluorobenzene (C-I)Nitro Oxygen (O)Strong and Directional
Halogen Bond1,4-Diiodotetrafluorobenzene (C-I)Amine Nitrogen (N)Weaker, Sterically Hindered

An exploration of the supramolecular chemistry of this compound reveals a landscape rich with potential for complex intermolecular interactions. While direct research on this specific molecule is limited in some areas, a broader examination of related nitroaniline derivatives provides a framework for understanding its behavior in the solid state. This article delves into the key non-covalent interactions and crystal engineering principles that govern the assembly of this compound into higher-order structures.

Reaction Mechanisms and Kinetic Investigations

Nitration Reaction Pathways

The synthesis of N-cyclohexyl-4-nitroaniline from N-cyclohexylaniline is a primary example of an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is highly dependent on the reaction conditions and the electronic nature of the substituent on the aniline (B41778) nitrogen.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The nitration of an N-substituted aniline like N-cyclohexylaniline follows a characteristic three-step mechanism:

Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). makingmolecules.comyoutube.com

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich benzene (B151609) ring of N-cyclohexylaniline acts as a nucleophile, attacking the nitronium ion. youtube.com This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The N-cyclohexylamino group is an activating group, meaning it donates electron density to the ring, stabilizing the positive charge in the sigma complex, particularly when the attack occurs at the ortho and para positions. byjus.com

Deprotonation and Aromatization : A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product. makingmolecules.com

The N-cyclohexylamino group is an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring through resonance, which preferentially stabilizes intermediates formed from attack at these positions. byjus.com However, direct nitration in a strongly acidic medium presents a significant challenge. The basic nitrogen atom of the N-cyclohexylamino group is readily protonated by the strong acid to form an N-cyclohexylanilinium ion. byjus.comstackexchange.com This protonated group, -NH₂⁺(C₆H₁₁), is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect, leading to the formation of the undesired meta-isomer. byjus.comstackexchange.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent GroupElectronic EffectReactivity EffectDirecting Influence
-NH(C₆H₁₁) (N-cyclohexylamino)Electron-donating (Resonance)ActivatingOrtho, Para
-NH₂⁺(C₆H₁₁) (N-cyclohexylanilinium)Electron-withdrawing (Inductive)DeactivatingMeta
-NHCOCH₃ (Acetamido)Electron-donating (Resonance)Activating (moderately)Ortho, Para

To achieve selective synthesis of the para-isomer, this compound, the powerful activating and ortho, para-directing influence of the amino group must be controlled while preventing its protonation. This is accomplished by using a protecting group. wikipedia.org

The most common strategy involves the acylation of the amine with a reagent like acetic anhydride (B1165640) to form N-acetyl-N-cyclohexylaniline. youtube.com The resulting acetamido group (-N(COCH₃)(C₆H₁₁)) offers two key advantages:

Moderation of Reactivity : The acetyl group is electron-withdrawing, which delocalizes the nitrogen's lone pair onto the carbonyl oxygen. This reduces the activating strength of the nitrogen substituent, making the nitration reaction more controllable and preventing unwanted oxidation or multiple nitrations. magritek.com

Steric Hindrance : The bulky nature of the acetamido group, combined with the adjacent cyclohexyl group, sterically hinders the ortho positions. youtube.com This makes the electrophilic attack by the nitronium ion at the para position much more favorable, leading to high regioselectivity for the desired 4-nitro product. magritek.com

Following the nitration of the protected aniline, the acetyl group can be easily removed by acid- or base-catalyzed hydrolysis to yield the final product, this compound. magritek.com

Amine Coupling and Condensation Reaction Mechanisms

This compound can theoretically be involved in or synthesized via multi-component reactions, which are powerful tools for building molecular complexity in a single step.

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction that couples an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org While this compound itself would be a poor substrate due to the electron-withdrawing nitro group, its precursor, N-cyclohexylaniline, could participate. nih.govacs.org

The proposed mechanism involves several equilibrium steps: organic-chemistry.org

Condensation of the amine (e.g., N-cyclohexylaniline) and the carbonyl component to form an iminium ion.

The hydroxyl group of the boronic acid coordinates with the carbonyl oxygen or reacts with the iminium ion intermediate.

A key step is the nucleophilic transfer of the organic group (vinyl or aryl) from the boron atom to the electrophilic carbon of the iminium ion. This transfer is believed to occur via an "ate complex" and is generally irreversible, driving the reaction forward. organic-chemistry.org

This reaction is notable for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org However, the nucleophilicity of the amine is critical. Amines with strongly electron-withdrawing groups, such as 4-nitroaniline (B120555), often fail to react or provide very low yields because the nitrogen lone pair is less available to initiate the condensation with the carbonyl component. nih.govacs.org

Table 2: Components of the Petasis Reaction
ComponentRoleExample
AmineForms iminium ionN-Cyclohexylaniline
CarbonylForms iminium ionFormaldehyde, Glyoxylic acid
Organoboronic AcidProvides nucleophilic groupVinylboronic acid, Phenylboronic acid

Multi-component reactions (MCRs) are processes where three or more reactants combine in a one-pot synthesis to form a single product that incorporates atoms from all starting materials. beilstein-journals.orgcaltech.edu These reactions are highly atom-economical and efficient. beilstein-journals.org

A common pathway in many MCRs involving amines is the initial formation of a reactive intermediate through condensation. For a secondary amine like N-cyclohexylaniline, condensation with an aldehyde or ketone would generate an iminium ion. This electrophilic species can then be trapped by a third nucleophilic component present in the reaction mixture. The Petasis reaction is a prime example of this pathway. organic-chemistry.org

Alternatively, if the carbonyl component is an α,β-unsaturated system, the initial condensation could be followed by an intramolecular cyclization or a cycloaddition reaction with a third component. beilstein-journals.org The specific pathway is highly dependent on the nature of the reactants, catalyst, and reaction conditions employed. windows.net While this compound is not a typical starting material for these reactions due to its reduced nucleophilicity, the principles of MCRs are central to the efficient synthesis of complex aniline derivatives from more reactive precursors like N-cyclohexylaniline.

Electrochemical Reaction Mechanisms and Kinetics

The electrochemical behavior of this compound is dictated by the redox-active nitroaromatic system and the attached N-cyclohexyl group. Studies on analogous compounds provide insight into the likely mechanisms and kinetics.

Initial oxidation of the aromatic ring to form a radical cation.

Further oxidation and rearrangement to form quinoid species, such as p-benzoquinone, which has been identified as a primary intermediate in p-nitroaniline degradation. researchgate.net

Subsequent reactions involving the opening of the aromatic ring, leading to the formation of aliphatic products (often carboxylic acids).

Complete mineralization to CO₂, H₂O, and inorganic nitrogen species under ideal conditions. dnu.dp.ua

In parallel, the N-cyclohexyl group can also participate in the electrochemical process. Studies on N,N-dicyclohexylamine show that oxidation can lead to a radical cation, followed by deprotonation at the α-carbon of the cyclohexyl ring. mdpi.com This forms a radical that can lead to dealkylation products. mdpi.com For this compound, this could represent a competing degradation pathway.

The kinetics of these electrochemical reactions are highly dependent on the electrode material. Research on 4-nitroaniline oxidation has shown that modifying lead dioxide (PbO₂) electrodes with different dopants can significantly alter the reaction rate constant. dnu.dp.ua

Table 3: Rate Constants for Electrochemical Oxidation of p-Nitroaniline on Modified PbO₂ Electrodes
Electrode MaterialRate Constant, k × 10⁴ (s⁻¹)
PbO₂ (unmodified)1.55
PbO₂ + Bi³⁺2.51
PbO₂ + Fe³⁺1.64
PbO₂ + Co²⁺1.43
Data sourced from Shmychkova et al. (2017). dnu.dp.ua

The results indicate that a bismuth-doped electrode increases the rate of p-nitroaniline oxidation by a factor of approximately 1.6 compared to an unmodified electrode, demonstrating that the electrode surface plays a crucial role in the kinetics of the degradation process. dnu.dp.ua

Cyclic Voltammetry Studies of Redox Processes

Cyclic voltammetry (CV) is a key technique used to study the redox processes of molecules like this compound. In a typical CV experiment, the potential applied to a working electrode is scanned linearly versus time, and the resulting current is measured. For nitroaromatic compounds, the electrochemical reduction of the nitro group is a prominent feature. iiste.org

For this compound, two main redox events are anticipated:

Reduction of the Nitro Group: The nitro group is expected to undergo an irreversible reduction. In aqueous media, this typically involves a multi-electron, multi-proton process to form the corresponding hydroxylamine, and upon further reduction, the amine. iiste.orgnih.gov

Oxidation of the Amino Group: The secondary amine is susceptible to oxidation, typically an irreversible process that would show an anodic peak in the CV scan. jetir.org

Illustrative Cyclic Voltammetry Data (Based on p-Nitroaniline Studies) Note: The following table is illustrative and based on data for p-nitroaniline to demonstrate typical results from a cyclic voltammetry study. Specific values for this compound would require experimental verification.

ProcessPeak Potential (Ep) vs. Ag/AgClCharacteristicsControlling Factor
Nitro Group Reduction~ -0.7 V (in neutral pH)Irreversible, CathodicDiffusion
Amino Group Oxidation~ +0.9 V to +1.1 VIrreversible, AnodicDiffusion/Adsorption

Electron Transfer Kinetics and Diffusion Control

The kinetics of the electron transfer processes at the electrode surface can be investigated by analyzing the cyclic voltammograms at various scan rates. For a process controlled by the diffusion of the analyte to the electrode, the peak current (Ip) is directly proportional to the square root of the scan rate (ν1/2). ijraset.com

In studies of p-nitroaniline, both the oxidation of the amino group and the reduction of the nitro group are generally found to be diffusion-controlled processes. jetir.orgijraset.com This indicates that the rate of the reaction is governed by how quickly the this compound molecules can travel from the bulk solution to the electrode surface. The rate of electron transfer itself is typically fast for these types of reactions. nih.gov

Adsorption Phenomena at Electrode Surfaces

In some electrochemical systems, the reactant or product may adsorb onto the surface of the electrode, which can alter the observed cyclic voltammogram. jetir.org Adsorption is indicated if the peak current increases more linearly with the scan rate (ν) rather than its square root (ν1/2). ijraset.com

For p-nitroaniline, some studies have noted that at higher concentrations or on certain electrode materials, adsorption can play a role, particularly in the oxidation process. jetir.org The hydrophobic cyclohexyl group in this compound might enhance its tendency to adsorb onto nonpolar electrode surfaces like glassy carbon or graphene, compared to the parent p-nitroaniline. acs.org This adsorption could be due to π-π interactions between the aromatic ring and the electrode surface, as well as hydrophobic interactions involving the cyclohexyl substituent. aps.org

Formation and Reactivity of Electrogenerated Intermediates

Electrochemical reduction or oxidation generates reactive intermediates. The one-electron reduction of the nitro group in this compound would form a radical anion. This intermediate is often short-lived in protic solvents, rapidly undergoing further reduction and protonation. In aprotic media, this radical anion can be more stable and can be studied using techniques like electron spin resonance (ESR) spectroscopy coupled with electrochemistry.

Similarly, the oxidation of the secondary amine group can proceed through a radical cation intermediate. These electrogenerated species are highly reactive and can undergo subsequent chemical reactions, such as dimerization or reaction with the solvent or other species in the electrolyte solution. researchgate.net

Radical-Mediated Reaction Pathways

Aryl Radical Formation from Diazonium Ions

Aryl diazonium salts are versatile precursors for the generation of aryl radicals. nih.govurfu.ru this compound can be converted into its corresponding diazonium salt, 4-cyclohexylamino-1-nitrobenzenediazonium, through reaction with a diazotizing agent like nitrous acid. wikipedia.orgnih.gov

This diazonium salt can then be reduced via a single-electron transfer (SET) from a chemical reductant, a photocatalyst, or an electrode to generate the this compound-derived aryl radical. nih.govnih.gov This process involves the loss of a stable dinitrogen (N₂) molecule, which is a strong thermodynamic driving force for the reaction. researchgate.net

The resulting aryl radical is a highly reactive intermediate that can participate in a wide range of synthetic transformations, including C-C and C-heteroatom bond-forming reactions. nih.govscielo.br The presence of the electron-withdrawing nitro group can influence the reactivity and selectivity of this radical.

Intramolecular Radical Cyclization Processes

Intramolecular radical cyclization is a powerful method for constructing cyclic molecules, where a radical center within a molecule attacks an unsaturated functional group (like an alkene, alkyne, or nitrile) in the same molecule. beilstein-journals.org

For this compound itself, this reaction is not directly applicable as it lacks a suitable tethered radical acceptor. However, if the cyclohexyl ring were appropriately functionalized with an unsaturated moiety (e.g., an alkenyl side chain), an intramolecular radical cyclization could be envisioned.

For example, a hypothetical derivative, N-(alkenyl-substituted-cyclohexyl)-4-nitroaniline, could undergo a radical-mediated cyclization. If an aryl radical were generated on the nitroaniline ring (as described in 7.4.1), it could, in principle, add to the tethered alkene, leading to the formation of a new fused ring system. The stereochemical outcome of such cyclizations can often be controlled, making them valuable in complex molecule synthesis. semanticscholar.org

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-4-nitroaniline, and what factors influence reaction yield?

  • Methodological Answer : this compound can be synthesized via nitration of aniline derivatives followed by nucleophilic substitution with cyclohexylamine. Key steps include:
  • Nitration : Introduce the nitro group to the para position of aniline using mixed acid (H₂SO₄/HNO₃) under controlled temperature (0–5°C) to avoid over-nitration .
  • Substitution : React 4-nitroaniline with cyclohexyl halide or via Buchwald-Hartwig coupling using palladium catalysts in anhydrous solvents (e.g., toluene) .
  • Purification : Recrystallize from ethanol/water mixtures to isolate pure product. Yield optimization requires precise stoichiometry, inert atmospheres, and catalyst selection (e.g., Ni or Pd) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, cyclohexyl CH₂ at δ 1.2–2.1 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235) and fragmentation patterns .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in aromatic substitution reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. For example:
  • Nitrosation : React with NaNO₂ in acidic media to form nitroso derivatives, as demonstrated in selective substitutions of similar nitroanilines .
  • Catalytic Reduction : Use Pd/C or Raney Ni under H₂ to reduce the nitro group to an amine, enabling further functionalization (e.g., azo coupling) .
  • Mechanistic Studies : Monitor reaction pathways via in-situ FTIR or DFT calculations to predict regioselectivity .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Strategies include:
  • Reproducibility Checks : Re-synthesize compounds using literature protocols (e.g., Williamson ether synthesis for alkoxy derivatives) and compare DSC melting profiles .
  • Advanced Crystallography : Solve single-crystal X-ray structures to confirm molecular packing and hydrogen bonding, as done for ethoxy-substituted nitroanilines .
  • Interlaboratory Validation : Cross-validate NMR and MS data with collaborators using standardized solvents and calibrants .

Q. What role does this compound play in synthesizing heterocyclic compounds?

  • Methodological Answer : It serves as a precursor for:
  • Benzimidazoles : React with aldehydes under oxidative conditions (e.g., Na₂S₂O₅) to form fused heterocycles .
  • Pharmaceutical Intermediates : Couple with quinoline derivatives via Ullmann or Suzuki-Miyaura reactions to develop kinase inhibitors, as seen in structurally related compounds .
  • Coordination Complexes : Chelate with transition metals (e.g., Cu²⁺) for catalytic applications, characterized by UV-Vis and ESR spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.